5,6-Dimethyl-1,2,4-triazine-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-2H-1,2,4-triazine-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-4(2)7-8-5(9)6-3/h1-2H3,(H,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZPNSPPJPGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)NN=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398632 | |
| Record name | 5,6-dimethyl-1,2,4-triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7274-58-0 | |
| Record name | as-Triazine-3-thiol,6-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dimethyl-1,2,4-triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dimethyl-1,2,4-triazine-3-thiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D2P2X72R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 5,6-Dimethyl-1,2,4-triazine-3-thiol is expected to exhibit a series of absorption bands that correspond to the various stretching and bending vibrations of its constituent bonds. Due to the tautomeric nature of the triazine-thiol ring, where the compound can exist in either the thiol or the thione form, the FTIR spectrum would be crucial in identifying the predominant tautomer in the solid state.
Key expected vibrational frequencies are associated with the N-H, C-H, C=N, C=C, and C=S or S-H functional groups. The presence of a band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration of the thiol tautomer. mdpi.com Conversely, the absence of this band and the presence of a strong band around 3100-3400 cm⁻¹ for N-H stretching, along with a C=S stretching band, would suggest the dominance of the thione form.
In a study of the related compound, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693), the C(sp³)-H stretching vibrations of the methyl groups were observed in the range of 3097–2920 cm⁻¹. nih.gov The υ(C=N) and υ(C=C) stretching modes of the triazine moiety were assigned to peaks in the regions of 1667–1668 cm⁻¹ and 1563–1564 cm⁻¹, respectively. nih.gov For this compound, similar vibrations for the dimethyl-triazine core are anticipated. The thione form would also exhibit a characteristic C=S stretching vibration, which for similar heterocyclic thiones can appear in the region of 1100-1300 cm⁻¹.
Table 1: Predicted FTIR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3400-3100 | N-H stretching (thione form) |
| 3100-2900 | C-H stretching (methyl groups) |
| 2600-2550 | S-H stretching (thiol form) |
| 1670-1620 | C=N stretching (triazine ring) |
| 1570-1530 | C=C stretching (triazine ring) |
Raman Spectroscopy for Molecular Vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the number of chemically distinct protons in the molecule. The most prominent signals would be from the two methyl groups attached to the triazine ring. Due to their different positions relative to the nitrogen atoms, they may appear as two distinct singlets. In a related compound, 3-amino-5,6-dimethyl-1,2,4-triazine, the methyl protons appear as singlets. lew.ro
A broad singlet corresponding to the N-H proton of the triazine ring (in the thione form) or the S-H proton (in the thiol form) is also anticipated. The chemical shift of this proton can be highly dependent on the solvent, concentration, and temperature, and it would likely appear in the downfield region of the spectrum. For instance, in a series of piperazine (B1678402) derivatives containing a 1,2,4-triazole-3-thiol moiety, the SH proton signal was observed as a singlet at approximately 14.0 ppm in DMSO-d₆.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 2.2 - 2.5 | Singlet | C5-CH₃ |
| ~ 2.3 - 2.6 | Singlet | C6-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The carbon atoms of the two methyl groups would appear in the upfield region. The three carbon atoms of the triazine ring would resonate at lower field due to the deshielding effect of the electronegative nitrogen atoms. The C-3 carbon, being attached to the sulfur atom (and potentially a double bond to nitrogen in the thione form), is expected to be the most downfield of the ring carbons. In the thione tautomer, the C=S carbon would have a characteristic chemical shift in the range of 160-180 ppm. The chemical shifts of the C-5 and C-6 carbons, attached to the methyl groups, would also be distinct.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 10 - 20 | C5-C H₃ and C6-C H₃ |
| ~ 145 - 155 | C 5 and C 6 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight.
The fragmentation of 1,2,4-triazine (B1199460) derivatives often involves the cleavage of the ring system and the loss of small neutral molecules. For this compound, potential fragmentation pathways could include the loss of the thiol group (·SH) or the thione moiety (C=S), as well as the cleavage of the methyl groups. The fragmentation pattern can provide confirmatory evidence for the proposed structure. For example, the fragmentation of related 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives showed characteristic losses of molecules such as HCN and acetylene (B1199291) from the triazine ring system.
A plausible fragmentation pathway for this compound could involve the initial loss of a methyl radical (·CH₃) to form a stable ion, followed by further fragmentation of the triazine ring. Another possibility is the cleavage of the C-S bond, leading to fragments representing the dimethyl-triazine moiety and the thiol radical. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the molecular ion and its major fragments, thus confirming the molecular formula.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-amino-5,6-dimethyl-1,2,4-triazine |
| 1,3,5-tris-[3-thiol-4-amino-1,2,4-triazole-5-yl]benzene |
| 1,2,4-triazino-[2,1-a]-1,2,4-triazine |
| 1,2,4-triazole |
| Tetrazole |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a compound. The experimental results are compared with the theoretical values calculated from the proposed molecular formula to confirm its accuracy. The molecular formula for this compound is C₅H₇N₃S. researchgate.netresearchgate.net This technique is crucial for verifying the purity and stoichiometry of the synthesized compound.
Table 2: Elemental Composition of this compound (C₅H₇N₃S)
| Element | Theoretical Mass Percentage (%) |
| Carbon | 42.53 |
| Hydrogen | 5.00 |
| Nitrogen | 29.76 |
| Sulfur | 22.71 |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
The crystal packing of a molecule is dictated by the sum of its intermolecular interactions. nih.govrsc.org For this compound, the molecular structure suggests that a combination of hydrogen bonding, π-π stacking, and van der Waals forces would be the primary drivers of its supramolecular assembly. The thione tautomer, with its N-H donor group and the triazine ring's nitrogen acceptors, is well-suited to form robust hydrogen-bonded networks. These directed interactions, complemented by weaker forces, would guide the molecules into a stable, three-dimensional lattice. royalsocietypublishing.org
Hydrogen bonds are expected to be a dominant feature in the crystal structure of this compound. The molecule can exist in thiol-thione tautomeric forms, both providing hydrogen bond donors (S-H or N-H) and multiple nitrogen atoms within the triazine ring acting as acceptors. This facilitates the formation of strong intermolecular N-H···N or S-H···N hydrogen bonds, which are commonly observed in the crystal structures of related nitrogen heterocycles. nih.govrsc.orgrsc.org
Furthermore, the electron-deficient 1,2,4-triazine ring is prone to engage in π-π stacking interactions. acs.orgnih.govsci-hub.se These interactions, where aromatic rings stack on top of each other in a parallel-displaced or T-shaped geometry, would contribute significantly to the stabilization of the crystal lattice. The interplay between the highly directional hydrogen bonds and the more diffuse π-π stacking forces would define the final crystal architecture. rsc.org
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govmdpi.com Since no crystal structure is available for this compound, a direct analysis cannot be performed. However, based on Hirshfeld analyses of structurally similar triazine derivatives, the nature of the intermolecular contacts can be predicted. mdpi.comnih.govresearchgate.netcranfield.ac.uk
Table 3: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Significance |
| H···H | Most abundant contact, representing van der Waals forces. |
| N···H / H···N | Highly significant, corresponding to the primary N-H···N hydrogen bonds that form the main structural motifs. |
| C···H / H···C | Significant contribution from interactions involving the methyl groups and the triazine ring. |
| S···H / H···S | Present due to the thiol/thione group, contributing to the packing network. |
| N···C / C···N | Minor contributions from ring stacking and other close contacts. |
Tautomerism and Conformational Dynamics
Thione-Thiol Tautomerism in 1,2,4-Triazine-3-thiol Systems
The 1,2,4-triazine-3-thiol core, present in 5,6-dimethyl-1,2,4-triazine-3-thiol, can exist in two primary tautomeric forms: the thione form (5,6-dimethyl-1,2,4-triazin-3(2H)-thione) and the thiol form (this compound). This equilibrium is a dynamic process involving the migration of a proton between a nitrogen atom of the triazine ring and the exocyclic sulfur atom. Most studies on analogous systems, such as 1,2,4-triazoles, suggest that the thione form is the predominant tautomer in both the solid state and in neutral solutions oup.com. However, the presence and significance of the thiol form can be influenced by various factors, including the solvent environment.
UV-Vis spectrophotometry can be employed to distinguish between the thione and thiol forms as their different electronic structures result in distinct absorption spectra. For instance, in studies of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the thione form exhibited four absorption bands, while the thiol form showed three jocpr.com. The differences in the absorption maxima (λmax) and the intensity of these bands can be used to quantify the relative abundance of each tautomer in solution under various conditions jocpr.com.
HPLC-MS is another powerful tool for investigating tautomeric mixtures. The two tautomers, being distinct chemical entities, can often be separated chromatographically. A study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated the separation of the thione and thiol forms using reversed-phase HPLC. The more polar thione tautomer exhibited a shorter retention time compared to the less polar thiol form jocpr.com. Mass spectrometry detection confirms that both separated compounds have the same molecular mass, confirming their tautomeric relationship jocpr.com. A novel analytical concept using HPLC hyphenated with high-resolution mass spectrometry (ESI-TOF-MS and ESI-QTOF-MS) has been proposed for the clear discrimination of 1,2,4-triazole-3-thione and 3-thiol tautomers oup.comnih.gov.
| Technique | Observation | Inference |
|---|---|---|
| UV-Vis Spectrophotometry | Distinct absorption spectra for each tautomer, with differences in λmax and band intensity. | Allows for the qualitative and quantitative analysis of the tautomeric equilibrium in solution. |
| HPLC-MS | Separation of two peaks with identical mass-to-charge ratios. The thione form, being more polar, typically has a shorter retention time on reversed-phase columns. | Provides direct evidence for the existence of both tautomers in solution and allows for their individual characterization. |
The thione and thiol tautomers of 1,2,4-triazine-3-thiol systems possess unique spectroscopic fingerprints that allow for their differentiation. These signatures are most evident in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
In Infrared (IR) spectroscopy , the key distinguishing features are the presence of a C=S stretching vibration for the thione form and an S-H stretching vibration for the thiol form. For analogous 1,2,4-triazole-3-thiones, the N–C=S stretching bands are typically observed in the region of 1250–1340 cm-1, accompanied by characteristic N-H (around 3100–3460 cm-1) and C=N (around 1560–1650 cm-1) stretching vibrations oup.com. Conversely, the thiol tautomer is characterized by a weak but sharp S-H stretching band in the 2550–2650 cm-1 region and N=C–S stretching bands at lower frequencies (1180–1230 cm-1) oup.com.
Nuclear Magnetic Resonance (NMR) spectroscopy also provides clear evidence for distinguishing between the two tautomers. In 1H NMR spectra of 1,2,4-triazole-3-thiones, the N-H proton of the thione form gives a characteristic signal in the range of 13–14 ppm oup.com. The S-H proton of the thiol form, however, appears at a much higher field, typically between 1.1 and 1.4 ppm, which can sometimes be obscured by signals from alkyl groups oup.com. In 13C NMR spectroscopy, the C=S carbon of the thione tautomer resonates at a characteristic downfield shift, often in the range of 169.00–169.10 ppm for 1,2,4-triazole-3-thiones oup.com.
| Spectroscopic Method | Thione Tautomer | Thiol Tautomer |
|---|---|---|
| Infrared (IR) | N-H stretch (~3100-3460 cm-1) C=N stretch (~1560-1650 cm-1) N-C=S stretch (~1250-1340 cm-1) | S-H stretch (~2550-2650 cm-1) N=C-S stretch (~1180-1230 cm-1) |
| 1H NMR | N-H proton (~13-14 ppm) | S-H proton (~1.1-1.4 ppm) |
| 13C NMR | C=S carbon (~169 ppm) | - |
The position of the thione-thiol tautomeric equilibrium is known to be sensitive to the polarity of the solvent. Generally, polar solvents tend to favor the more polar thione tautomer, while nonpolar solvents can shift the equilibrium towards the less polar thiol form. This is due to the differential solvation of the two tautomers. The thione form, with its larger dipole moment, is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.
For instance, studies on 2- and 4-mercaptopyridines and 2-mercaptopyrimidines have shown that polar solvents and self-association significantly shift the equilibrium towards the thione form, whereas in dilute solutions of nonpolar solvents, the thiol form predominates researchgate.net. It is expected that this compound would exhibit similar behavior, with the thione tautomer being more favored in polar solvents like water, methanol, and DMSO, and the thiol tautomer gaining prominence in nonpolar solvents such as hexane or carbon tetrachloride.
Coordination Chemistry and Metallosupramolecular Architectures
Ligand Design and Coordination Capabilities of 1,2,4-Triazine-3-thiol Derivatives
Derivatives of 1,2,4-triazine-3-thiol are valued for their adaptable coordination behavior, which stems from the presence of both hard (nitrogen) and soft (sulfur) donor atoms. This dual nature allows them to bind effectively with a wide array of metal ions. The 5,6-Dimethyl-1,2,4-triazine-3-thiol ligand can exist in tautomeric forms, the thione and thiol forms, which influences its coordination mode.
The coordination of these ligands can occur through several pathways:
Monodentate coordination: Primarily through the exocyclic sulfur atom.
Bidentate chelation: Involving the sulfur atom and an adjacent nitrogen atom of the triazine ring (N2 or N4), forming a stable five-membered ring.
Bridging coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging can occur through the sulfur atom or via the nitrogen atoms of the triazine ring.
The presence of dimethyl groups at the 5 and 6 positions of the triazine ring can influence the ligand's electronic properties and steric hindrance, which in turn can affect the stability and geometry of the resulting metal complexes.
Synthesis of Metal Complexes with Transition Metal Ions
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the nature of the metal salt and solvent, and the reaction conditions (e.g., temperature, pH) play a crucial role in determining the final product.
The ability of 1,2,4-triazine-3-thiol derivatives to act as bridging ligands is fundamental to the construction of coordination polymers through self-assembly processes. These processes are driven by the spontaneous formation of coordination bonds between the metal ions and the ligand's donor atoms, leading to extended one-, two-, or three-dimensional networks. nih.gov The directionality of the coordination bonds and the geometry of the ligand dictate the topology of the resulting polymeric structure. The interplay of coordination bonds with weaker interactions, such as hydrogen bonding and π-π stacking, further stabilizes these supramolecular architectures. nih.gov
Silver(I) ions, being soft Lewis acids, exhibit a strong affinity for the soft sulfur donor of the thiol group. The reaction of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) with silver(I) trifluoromethanesulfonate (B1224126) has been shown to yield a complex where the silver(I) ion is coordinated by three triazine ligands through the N2 position of the triazine ring in a trigonal–planar geometry. nih.gov While this specific derivative lacks the thiol group, it highlights the coordinating ability of the dimethylated triazine core. In the case of this compound, coordination is expected to primarily involve the sulfur atom, potentially leading to the formation of polymeric chains or clusters, a common feature in silver(I)-thiolate chemistry. rsc.org The self-assembly of such complexes can lead to the formation of one-dimensional coordination polymers. nih.gov
The versatile nature of 1,2,4-triazine-3-thiol derivatives allows for complexation with a range of transition metals:
Copper(II): The reaction of a related 5-phenyl-1,2,4-triazine-3(2H)-thione with a copper(II) salt resulted in a binuclear complex where the ligand acts as a mono-functional bidentate SN-donor. rasayanjournal.co.in For this compound, similar bidentate S,N-coordination is anticipated, potentially leading to square planar or distorted octahedral geometries depending on the other ligands present.
Nickel(II): Nickel(II) complexes with 1,2,4-triazine-3-thiol derivatives often exhibit octahedral or square planar geometries. A binuclear framework has been observed for a 5-phenyl derivative, with the ligand bridging through the sulfur atom. rasayanjournal.co.in It is expected that this compound would form stable complexes with Nickel(II), likely with a 1:2 metal-to-ligand ratio.
Cobalt(II): Cobalt(II) can form complexes with various geometries, including tetrahedral and octahedral. The coordination with 1,2,4-triazine-3-thiol ligands typically occurs through the sulfur and a nitrogen atom.
Zinc(II): As a d¹⁰ ion, Zinc(II) complexes are diamagnetic and often adopt a tetrahedral geometry. The coordination with 5-phenyl-1,2,4-triazine-3(2H)-thione resulted in a mononuclear complex. rasayanjournal.co.in
Palladium(II) and Platinum(II): These d⁸ metal ions typically form square planar complexes. The coordination with 1,2,4-triazine-3-thiol derivatives would likely involve the soft sulfur donor, leading to stable complexes. Studies on related s-triazine derivatives with Palladium(II) and Platinum(IV) have shown the formation of square planar and octahedral geometries, respectively. nih.gov Platinum(II) complexes with triazine di- or tri-thiolate bridges have also been synthesized and characterized. rsc.org
Structural and Electronic Characterization of Metal Complexes
The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques to elucidate their structure and bonding.
FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. The disappearance of the ν(S-H) band (around 2550-2600 cm⁻¹) and shifts in the ν(C=S) and ν(C=N) bands upon complexation provide strong evidence for the involvement of the thiol/thione group and the triazine nitrogen atoms in coordination. New bands at lower frequencies can often be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations. For instance, in a dimethoxy-triazine ligand, characteristic bands for the triazine ring were observed at 1562, 1460, 1300, 818, and 558 cm⁻¹, corresponding to aromatic stretching, C=N, C-O stretching, C-N stretching, and C-H out-of-plane bending, respectively. scispace.com
| Vibrational Mode | Free Ligand (cm⁻¹) (Expected) | Metal Complex (cm⁻¹) (Expected Change) |
| ν(N-H) | ~3100-3300 | Shift upon coordination |
| ν(S-H) | ~2550-2600 | Disappears upon deprotonation and coordination |
| ν(C=N) | ~1600-1650 | Shift to lower or higher frequency |
| ν(C=S) | ~1050-1250 | Shift to lower frequency |
| ν(M-N) | - | New band, typically 400-600 |
| ν(M-S) | - | New band, typically 250-400 |
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The free ligand is expected to show π-π* and n-π* transitions. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions may appear in the visible region, providing insights into the coordination geometry around the metal center. nih.gov For example, the electronic spectra of 1,2,4-triazine (B1199460) derivatives often show red shifts upon substitution, indicating a reduction in the energy gap. nih.gov
| Transition Type | Typical Wavelength Range (nm) | Information Gained |
| π → π | 200-300 | Electronic structure of the ligand |
| n → π | 300-400 | Electronic structure of the ligand |
| d-d transitions | 400-800 | Coordination geometry of the metal ion |
| Charge Transfer (CT) | 250-500 | Metal-ligand electronic interaction |
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Chemical shift changes in the protons and carbons of the triazine ring and the methyl groups upon complexation can confirm the coordination sites. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), NMR spectra are often broad and less informative for structural elucidation. In related triazine compounds, ¹H NMR signals for methyl protons are typically observed in the range of 2-3 ppm. tdx.cat The NH proton of the triazine ring can show a broad signal at a lower field.
Single Crystal X-ray Diffraction of Coordination Compounds
While specific single crystal X-ray diffraction data for coordination compounds of this compound are not widely available in the current literature, analysis of closely related structures provides significant insight into its expected coordination behavior. For instance, the coordination chemistry of the analogous ligand, 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT), has been explored. In a silver(I) complex, [Ag(3ADMT)(NO₃)]n, single crystal X-ray diffraction revealed a one-dimensional polymeric chain. mdpi.com The silver atom is tetra-coordinated, binding to two nitrogen atoms from different 3ADMT ligands and two oxygen atoms from nitrate (B79036) anions. mdpi.com This demonstrates the bridging potential of the 5,6-dimethyl-1,2,4-triazine core.
Further insight can be gained from the crystal structure of a tin(IV) complex with a larger, but structurally related ligand, 5,6-diphenyl-1,2,4-triazine-3(2H)-thionato. In the complex, chloro[5,6-diphenyl-1,2,4-triazine-3(2H)-thionato]dimethyltin(IV), the tin atom is pentacoordinate, with the triazine ligand forming a four-membered chelate ring through its sulfur and a nitrogen atom. researchgate.net
Below is a table summarizing crystallographic data for a coordination compound of a related ligand, which helps to predict the structural parameters for complexes of this compound.
| Parameter | [Ag(3ADMT)(NO₃)]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.2062(2) |
| b (Å) | 5.07870(10) |
| c (Å) | 15.0031(3) |
| β (°) | 108.832(2) |
| Volume (ų) | 880.28(3) |
| Z | 4 |
| Ref. | mdpi.com |
This interactive table provides a summary of the crystallographic data for the silver(I) complex of the related ligand, 3-amino-5,6-dimethyl-1,2,4-triazine.
Chelation Modes and Donor Atom Preferences (Sulfur vs. Nitrogen Coordination)
The this compound ligand is capable of existing in two tautomeric forms: a thione form and a thiol form. This allows for a variety of coordination modes. The primary donor atoms are the sulfur atom and the nitrogen atoms of the triazine ring. The preference for sulfur versus nitrogen coordination is influenced by several factors, including the metal ion's nature (hard or soft acid), the solvent, and the presence of other ligands.
Typically, the deprotonated thiol form of the ligand acts as a bidentate chelating agent, coordinating to a metal center via the sulfur atom and one of the adjacent nitrogen atoms of the triazine ring (N2 or N4). This N,S-chelation results in the formation of a stable five-membered or four-membered ring. The study of the tin(IV) complex with 5,6-diphenyl-1,2,4-triazine-3(2H)-thionato confirms this N,S chelation, forming a four-membered ring. researchgate.net
In some cases, the ligand may act as a monodentate donor through the sulfur atom, or it can function as a bridging ligand, connecting two or more metal centers. The bridging can occur through the sulfur atom in a µ₂-S mode or via the nitrogen atoms of the triazine ring, as seen in the polymeric structure of the [Ag(3ADMT)(NO₃)]n complex. mdpi.com The soft nature of metal ions like Ag(I) and Sn(IV) suggests a strong preference for coordination with the soft sulfur donor.
Theoretical Studies of Coordination Properties
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic properties of coordination compounds.
DFT Calculations for Complex Geometry and Electronic Structure
Although specific DFT studies on the coordination complexes of this compound are not extensively documented, research on related 1,2,4-triazine-based materials provides a solid framework for understanding its properties. DFT calculations performed on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione and its derivatives have been used to optimize their molecular structures. d-nb.info These studies indicate that the triazine ring is not always planar with its substituents, with phenyl groups often rotating out of the plane to minimize steric hindrance. d-nb.info
For a hypothetical complex, DFT calculations would likely predict a distorted geometry around the metal center, influenced by the bite angle of the N,S-chelating ligand and the steric bulk of the dimethyl groups. The electronic structure analysis would reveal the nature of the metal-ligand bonds, with significant covalent character expected for the metal-sulfur bond, especially with soft metal ions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions would indicate that the HOMO is likely centered on the electron-rich sulfur and triazine ring, while the LUMO may be located on the metal center or distributed over the entire complex, depending on the metal.
Molecular Electrostatic Potential (MEP) Mapping of Ligand Binding Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique to visualize the electron density distribution and predict the sites for electrophilic and nucleophilic attack. For this compound, an MEP map would highlight the regions of negative potential, which are indicative of the preferred binding sites for metal cations.
In a related study on a (2-pyridyl)-5-thioxo-1,2,4-triazinide ligand, the MEP map showed that the negative charge is primarily localized on the sulfur atom and the adjacent nitrogen atom of the triazine ring. acs.org This strongly supports the preference for N,S chelation. The MEP map for this compound is expected to show a similar distribution, with the most negative potential (represented by red or yellow regions) concentrated around the exocyclic sulfur atom and the N2/N4 atoms of the triazine ring, confirming these as the primary donor sites for coordination with metal ions. The hydrogen on the N1 or N2 atom would appear as a region of positive potential (blue color), indicating its acidic nature and the likelihood of deprotonation upon complexation.
Reactivity and Reaction Mechanisms
General Reactivity of the 1,2,4-Triazine (B1199460) Ring System
The 1,2,4-triazine ring is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. This electron deficiency arises from the presence of three nitrogen atoms within the six-membered ring, which are more electronegative than carbon and thus withdraw electron density. Consequently, the 1,2,4-triazine nucleus is generally susceptible to nucleophilic attack. youtube.com The positions most prone to nucleophilic substitution are C-3, C-5, and C-6. youtube.com Leaving groups at these positions can be readily displaced by a variety of nucleophiles. youtube.com
Conversely, electrophilic substitution on the 1,2,4-triazine ring is difficult due to its electron-poor nature. However, the nitrogen atoms can react with electrophiles, such as in the formation of salts with acids. youtube.com
The reactivity of the 1,2,4-triazine system can also be harnessed in cycloaddition reactions. For instance, they can participate in inverse electron demand Diels-Alder reactions, where the triazine acts as the diene component. acs.orgresearchgate.net This reactivity provides a pathway for the synthesis of other heterocyclic systems. researchgate.net Furthermore, the 1,2,4-triazine ring can undergo ring contraction reactions under certain conditions, leading to the formation of five-membered heterocyclic rings like imidazoles. researchgate.net
Reactions Involving the Exocyclic Thiol Group
The exocyclic thiol group at the C-3 position of 5,6-dimethyl-1,2,4-triazine-3-thiol is a primary site of chemical modification. Its nucleophilic character allows for a range of reactions, most notably alkylation and cyclization.
The sulfur atom of the thiol group is a soft nucleophile and readily undergoes S-alkylation with various electrophiles. This is a common and efficient method for introducing a wide array of substituents at the 3-position of the triazine ring. jmaterenvironsci.comresearchgate.net
With Alkyl Halides: The reaction of 1,2,4-triazine-3-thiols with alkyl halides is a well-established method for the synthesis of 3-(alkylthio)-1,2,4-triazines. jmaterenvironsci.comuzhnu.edu.ua These reactions are typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion. jmaterenvironsci.com The choice of solvent and base can influence the regioselectivity of the reaction, although S-alkylation is generally favored. uzhnu.edu.ua In some instances, N-alkylation can occur as a competing side reaction. uzhnu.edu.ua
With Alkyl Phosphites: Trialkyl phosphites can also be employed for the modification of triazine systems. For example, they have been used in the deoxygenation of 1,2,3-triazine (B1214393) 1-oxides to synthesize 1,2,3-triazine derivatives. organic-chemistry.org While not a direct alkylation of the thiol group, this highlights the utility of phosphites in triazine chemistry.
The general scheme for the S-alkylation of a 1,2,4-triazine-3-thiol is depicted below:
Scheme 1: General S-Alkylation of a 1,2,4-Triazine-3-thiol

The presence of both a nucleophilic thiol group and an electrophilic center within the same molecule or a reaction intermediate can lead to intramolecular cyclization reactions. These reactions are valuable for the construction of fused heterocyclic systems containing the 1,2,4-triazine core.
For instance, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can lead to the formation of triazino[3,4-b] acs.orguzhnu.edu.uachemicalpapers.comthiadiazines through an initial S-alkylation followed by intramolecular cyclization. researchgate.net
Another example involves the intramolecular thiol-ene "click" reaction, where a thiyl radical adds to a carbon-carbon double bond within the same molecule. nih.gov This type of reaction can be initiated by UV light or a radical initiator and is a powerful tool for forming sulfur-containing heterocycles. nih.gov The regioselectivity of the cyclization (e.g., 5-exo versus 6-endo) is influenced by factors such as the substitution pattern of the alkene and the reaction conditions. nih.gov
Charge Transfer Complexation
This compound, with its electron-rich thiol group and electron-deficient triazine ring, has the potential to act as an electron donor in the formation of charge transfer (CT) complexes with suitable electron acceptors.
Charge transfer complexes are formed through a weak electron donor-acceptor interaction. nih.gov The formation of a CT complex between an electron donor and an electron acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is often accompanied by the appearance of a new, broad absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. banglajol.info This new band corresponds to the energy of the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov
Infrared (IR) spectroscopy can also provide evidence for the formation of CT complexes. Changes in the vibrational frequencies of characteristic functional groups in both the donor and acceptor molecules upon complexation can be observed. banglajol.info For example, in a CT complex with DDQ, the stretching frequency of the C≡N group in DDQ may shift to a lower wavenumber compared to the free acceptor. banglajol.info
The stoichiometry of charge transfer complexes in solution can be determined using various methods, such as conductometric titration and the molar ratio method. chemicalpapers.comcapes.gov.br In conductometric titrations, the conductivity of a solution of the donor (or acceptor) is monitored as a solution of the acceptor (or donor) is added. A peak in conductivity often indicates the stoichiometry of the complex formed. capes.gov.br The molar ratio method involves preparing a series of solutions with varying molar ratios of the donor and acceptor while keeping the concentration of one component constant. The absorbance of the CT band is then plotted against the molar ratio, and the point of maximum absorbance or a break in the curve reveals the stoichiometry. chemicalpapers.comresearchgate.net
The stability of a charge transfer complex is quantified by its formation constant (Kf). electrochemsci.org A higher formation constant indicates a more stable complex. Spectrophotometric methods are commonly used to determine the formation constants of CT complexes by analyzing the changes in absorbance upon complexation. researchgate.net The stability of the complex is influenced by factors such as the electronic properties of the donor and acceptor, the solvent, and the temperature. electrochemsci.org
Thermodynamic Parameters of Charge Transfer Interactions
The formation of a 1:1 charge-transfer complex between DAT and CLA has been studied spectrophotometrically in different solvents and at various temperatures. scirp.org The stability and thermodynamic characteristics of such complexes are influenced by the nature of the donor, the acceptor, and the polarity of the solvent. scirp.org The key thermodynamic parameters for the DAT:CLA complex are summarized below.
The stability constant (KCT) indicates the equilibrium of the complex formation, while the molar extinction coefficient (εCT) relates to the intensity of the charge-transfer absorption band. scirp.org Thermodynamic parameters such as the change in enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) provide a complete picture of the spontaneity and energetic favorability of the complexation. For instance, a negative ΔG° value signifies a spontaneous interaction. The data show that the formation of these complexes is indeed spontaneous and that the stability is solvent-dependent. scirp.org
Table 1: Spectroscopic and Thermodynamic Data for the Charge-Transfer Complex of 3,5-diamino-1,2,4-triazole (DAT) with Chloranilic Acid (CLA) at 298 K
| Solvent | KCT (L·mol⁻¹) | εCT (L·mol⁻¹·cm⁻¹) | ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) |
|---|---|---|---|---|---|
| Ethanol | 3.90 x 10³ | 0.201 x 10³ | -20.49 | -11.96 | 28.61 |
| Methanol | 3.20 x 10³ | 0.178 x 10³ | -19.99 | -12.98 | 23.52 |
Data sourced from a study on a related triazole compound, as specific data for this compound is not available. scirp.org
Cycloaddition Reactions and Annulation Chemistry
The 1,2,4-triazine ring is a versatile component in cycloaddition reactions, particularly in inverse-electron-demand Diels-Alder reactions, which are a cornerstone for synthesizing a wide array of heterocyclic compounds. researchgate.net
Diels-Alder Cycloadditions with 1,2,4-Triazines
The 1,2,4-triazine nucleus is electron-deficient, making it an excellent diene for inverse-electron-demand Diels-Alder (IEDDA) reactions. orgsyn.org In these reactions, the triazine reacts with an electron-rich dienophile. masterorganicchemistry.com This process typically involves a [4+2] cycloaddition, followed by the elimination of a small molecule, most commonly dinitrogen (N₂), to yield a new heterocyclic or aromatic system. researchgate.net
While these reactions often require elevated temperatures to proceed, the reactivity of the 1,2,4-triazine can be significantly enhanced. rsc.org For example, coordination of the triazine ring to a transition metal, such as a Rhenium(I) carbonyl complex, can increase the rate of the IEDDA reaction by a factor of up to 55. rsc.orgnorthumbria.ac.uk This acceleration is attributed to the metal center withdrawing electron density from the triazine ring, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the reaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). rsc.org
The reaction of 1,2,4-triazines with strained alkynes, such as bicyclononynes, at physiological temperatures has been demonstrated, opening avenues for their use in bioorthogonal chemistry. rsc.org The versatility of the IEDDA reaction with 1,2,4-triazines allows for the synthesis of various nitrogen-containing heterocycles, including pyridines and pyridazines. researchgate.net
Development of Multi-Component and One-Pot Synthetic Protocols
One-pot and multi-component reactions are highly efficient strategies for synthesizing complex molecules from simple precursors in a single step, minimizing waste and saving time. Several such protocols have been developed for the synthesis of the 1,2,4-triazine core.
A notable and convenient one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound with an amide in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net This method allows for the straightforward preparation of various substituted 1,2,4-triazines. For the synthesis of a 5,6-dimethyl-1,2,4-triazine derivative, 2,3-butanedione (B143835) (a 1,2-diketone) serves as the starting material. The reaction proceeds by first forming an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate in situ, which then undergoes cyclization with hydrazine to afford the final triazine product. researchgate.net This approach has been shown to produce 5,6-dimethyl-1,2,4-triazine in a 45% yield. researchgate.net
These protocols are valued for their operational simplicity and the use of readily available starting materials, representing a powerful tool for generating libraries of potentially biologically active 1,2,4-triazine derivatives. rsc.orgresearchgate.net
Advanced Research Applications in Chemical Biology and Materials Science
Structure-Activity Relationship (SAR) Studies for Biological Activity
The biological potential of 5,6-Dimethyl-1,2,4-triazine-3-thiol and its derivatives is a subject of intensive investigation. By systematically altering the substituents on the triazine core, researchers can fine-tune the compound's properties to enhance its efficacy and selectivity for specific biological targets.
Antiviral Activity and Mechanism of Action
Derivatives of this compound have demonstrated notable antiviral properties, particularly against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. nih.govnih.gov
Activity Against Tobacco Mosaic Virus (TMV):
Research has shown that introducing a this compound moiety into other chemical structures, such as chalcones, can lead to significant anti-TMV activity. For instance, certain chalcone (B49325) derivatives incorporating this triazine group have exhibited excellent protective activity against TMV. nih.gov The mechanism of action is thought to involve the inhibition of viral spread within the host plant. nih.gov
TMV Coat Protein Binding:
The coat protein (CP) of TMV is a critical component for viral assembly and infection. nih.govmdpi.com Molecular docking studies have suggested that derivatives of this compound can effectively bind to the TMV-CP. nih.gov This interaction is believed to interfere with the normal function of the coat protein, thereby inhibiting viral replication. The binding is often observed in the pocket between two subunits of the TMV-CP, highlighting a potential target for antiviral drug design. nih.gov
The table below summarizes the anti-TMV activity of a representative derivative.
| Compound Derivative | Target Virus | Activity | EC₅₀ (μg/mL) |
| Chalcone derivative 4l | TMV | Antiviral | Not specified |
EC₅₀ represents the concentration of the compound that inhibits 50% of the viral activity.
Antibacterial Activity Against Specific Pathogens
The antibacterial potential of this compound derivatives has been explored against various plant and human pathogens. A notable example is its activity against Ralstonia solanacearum, a devastating soil-borne bacterium that causes bacterial wilt in a wide range of crops. nih.govmdpi.comresearchgate.net
Activity Against Ralstonia solanacearum:
Chalcone derivatives containing the this compound moiety have shown remarkable antibacterial efficacy against R. solanacearum. nih.gov Some of these compounds have demonstrated significantly better activity than commercial bactericides like thiodiazole-copper and bismerthiazol. nih.gov
The mechanism of action appears to involve the disruption of the bacterial cell membrane. Scanning electron microscopy has revealed that these compounds cause the folding and deformation of the bacterial cell membrane, leading to cell death. nih.gov
The following table presents the antibacterial activity of several chalcone derivatives against R. solanacearum.
| Compound Derivative | Pathogen | Inhibition Rate at 100 μg/mL (%) | EC₅₀ (μg/mL) |
| Chalcone derivative 4a | R. solanacearum | 93.7 | 0.1 |
| Chalcone derivative 4n | R. solanacearum | 99.9 | Not specified |
| Chalcone derivative 4r | R. solanacearum | 96.7 | Not specified |
| Thiodiazole-copper (control) | R. solanacearum | 80.2 | 36.1 |
| Bismerthiazol (control) | R. solanacearum | 52.1 | 49.5 |
Anticonvulsant Activity and Exploration of Neuroprotective Potential
The 1,2,4-triazine (B1199460) scaffold is a key feature in many compounds with anticonvulsant and neuroprotective properties. nih.govnih.gov Derivatives of this compound are being investigated for their potential to treat neurological disorders like epilepsy and Alzheimer's disease.
Anticonvulsant Activity:
Studies on various 1,2,4-triazine derivatives have shown their effectiveness in animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The proposed mechanism for some triazines involves the inhibition of voltage-dependent Na+ channels in a frequency-dependent manner. nih.gov
Neuroprotective Potential:
The neuroprotective effects of triazine derivatives are linked to their ability to combat oxidative stress and amyloid-beta (Aβ) toxicity, both of which are key factors in the pathogenesis of Alzheimer's disease. tums.ac.irnih.govnih.govresearchgate.net
Inhibition of 15-Lipoxygenase (15-LOX): 15-LOX is an enzyme implicated in neuroinflammation and neurodegeneration. nih.govsemanticscholar.orgresearchgate.net The development of dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a promising strategy for creating anti-inflammatory agents with fewer side effects. semanticscholar.orgnih.gov
Protection against Oxidative Stress and Beta-Amyloid Toxicity: Oxidative stress and the accumulation of Aβ plaques are hallmarks of Alzheimer's disease. nih.govnih.govresearchgate.net Triazine derivatives with antioxidant properties can act as free radical scavengers, mitigating the neuronal damage caused by reactive oxygen species (ROS). tums.ac.ir By reducing oxidative stress, these compounds may also help to prevent the aggregation of Aβ peptides. tums.ac.irresearchgate.net
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Research has focused on their activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation. nih.govresearchgate.netmdpi.comdntb.gov.ua
Cyclooxygenase (COX-2) and Lipoxygenase (5-LOX) Inhibition:
A series of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives have been synthesized and shown to be potent dual inhibitors of COX-2 and 5-LOX. nih.govresearchgate.net This dual inhibition is advantageous as it can lead to more effective anti-inflammatory drugs with a reduced risk of gastrointestinal and cardiovascular side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdntb.gov.ua
Molecular docking and dynamics simulations have provided insights into how these compounds bind to the active sites of COX-2 and 5-LOX, confirming their inhibitory mechanism. researchgate.net
The table below shows the inhibitory activity of a lead compound against COX-2 and 5-LOX.
| Compound | Target Enzyme | IC₅₀ (μM) |
| Compound 6k | COX-2 | 0.33 ± 0.02 |
| 5-LOX | 4.90 ± 0.22 | |
| Celecoxib (control) | COX-2 | 1.81 ± 0.13 |
| Zileuton (control) | 5-LOX | 15.04 ± 0.18 |
IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In Vitro Anticancer Activity and Mechanistic Insights
The 1,2,4-triazine core is a prominent feature in many compounds with anticancer properties. nih.govresearchgate.netnih.govmdpi.comd-nb.info Derivatives of this compound have been investigated for their cytotoxicity against various cancer cell lines and their ability to interfere with key signaling pathways involved in cancer progression. nih.govnih.govresearchgate.net
Cytotoxicity Against Cancer Cell Lines:
Derivatives of 1,2,4-triazine have shown cytotoxic activity against a range of human cancer cell lines, including:
HL-60 (promyelocytic leukemia) nih.gov
MCF-7 (breast cancer) nih.gov
MGC-803 (gastric cancer) nih.gov
EC-109 (esophageal carcinoma) nih.gov
PC-3 (prostate cancer) nih.gov
mTOR Inhibition:
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth and is often overactive in many types of cancer. nih.gov Designing inhibitors of the PI3K/Akt/mTOR pathway is a key strategy in cancer drug discovery. nih.govnih.gov Molecular docking studies have shown that 1,2,4-triazine derivatives can bind to the active site of the mTOR receptor, suggesting their potential as mTOR inhibitors. nih.gov
Apoptosis Induction:
Some 5,6-diaryl-1,2,4-triazine hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies have revealed that these compounds can inhibit colony formation, arrest the cell cycle at the G2/M phase, and trigger apoptosis through the mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential and the regulation of apoptosis-related proteins. nih.gov
The following table summarizes the cytotoxic activity of some 1,2,4-triazine derivatives.
| Compound | Cell Line | IC₅₀ (μM) |
| S1 | HL-60 | 6.42 |
| MCF-7 | 10.30 | |
| S2 | HL-60 | 8.90 |
| MCF-7 | 15.20 | |
| S3 | HL-60 | 12.50 |
| MCF-7 | 20.20 | |
| 11E | MGC-803 | Not specified |
| EC-109 | Not specified | |
| PC-3 | Not specified |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Investigation of Antioxidant Properties and Free Radical Scavenging Mechanisms
The antioxidant properties of 1,2,4-triazine derivatives contribute significantly to their therapeutic potential, particularly in diseases associated with oxidative stress. nih.govnih.govresearchgate.net
Free Radical Scavenging:
Compounds containing the 1,2,4-triazole-3-thiol moiety have demonstrated the ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical cation. nih.gov The presence of electron-donating groups like -NH2 and -SH enhances their free radical scavenging capacity. nih.gov
Theoretical calculations using density functional theory (DFT) have helped to elucidate the relationship between the molecular structure of these compounds and their antioxidant activity. These studies indicate that the hydrogen atoms of the NH and NH2 groups are key to the scavenging mechanism, primarily through a hydrogen atom transfer (HAT) process. nih.gov
In vivo biochemical analyses have also confirmed the antioxidant properties of certain 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives. researchgate.net
The table below presents the free radical scavenging activity of two triazole-3-thiol derivatives.
| Compound | DPPH• IC₅₀ (M) | ABTS•+ IC₅₀ (M) |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 × 10⁻³ ± 0.2 × 10⁻³ | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2.2 × 10⁻³ ± 0.1 × 10⁻³ | 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ |
Ligands in Analytical Chemistry for Metal Determination
The structural characteristics of 1,2,4-triazine derivatives, particularly the presence of nitrogen and sulfur atoms, make them excellent candidates for use as ligands in the complexation of metal ions. This property is leveraged in analytical chemistry for the development of sensitive and selective methods for metal determination. While direct research on this compound for this purpose is emerging, the broader family of triazine-based ligands has demonstrated significant potential.
A notable example that highlights the utility of the 5,6-dimethyl-1,2,4-triazine scaffold is the use of its dimeric form, Bis-3,3'-(5,6-Dimethyl-1,2,4-triazine) (BDMT), for the spectrophotometric determination of copper. researchgate.net This water-soluble reagent forms a vividly colored orange complex with copper(I) ions in an aqueous solution at a pH of 5.0. researchgate.net The resulting complex, [Cu(BDMT)₂]⁺, exhibits a distinct maximum absorption at a wavelength of 444 mμ, with a high molar absorptivity of 9700 L·mol⁻¹·cm⁻¹. researchgate.net This intense color formation allows for the precise and accurate quantification of copper concentrations. researchgate.net The perchlorate (B79767) salt of this complex can also be efficiently extracted into nitrobenzene, providing a basis for extraction-spectrophotometric methods. researchgate.net
The coordination of the triazine ligand with the metal ion is central to this analytical application. In the case of related triazole-thiol ligands, it has been observed that coordination with metal ions often occurs through both the sulfur atom of the thiol group and a nitrogen atom from the triazine ring, leading to the formation of stable chelate rings. nih.gov This chelation enhances the stability of the metal complex, which is a crucial factor for reliable quantitative analysis.
Table 1: Spectrophotometric Data for Copper Determination using a Triazine-based Ligand
| Parameter | Value | Reference |
|---|---|---|
| Ligand | Bis-3,3'-(5,6-Dimethyl-1,2,4-triazine) | researchgate.net |
| Metal Ion | Copper(I) | researchgate.net |
| pH | 5.0 | researchgate.net |
| Wavelength of Maximum Absorption (λmax) | 444 mμ | researchgate.net |
| Molar Absorptivity (ε) | 9700 L·mol⁻¹·cm⁻¹ | researchgate.net |
Exploration in Materials Science for Functional Applications
The versatile chemical nature of triazine thiols, including this compound, has paved the way for their exploration in materials science. These compounds serve as valuable building blocks for the creation of functional materials with tailored properties. Their ability to interact with metal surfaces and to be incorporated into polymeric structures is of particular interest.
Research into triazine dithiol compounds has shown their capability to form functional nano-films on metal surfaces. researchgate.net These films can be prepared using various methods and exhibit a range of applications. The adsorption and polymerization of these compounds on metal surfaces are key to the formation of these functional layers. researchgate.net For instance, the interaction of triazine thiols with nickel alloys has been studied, demonstrating that the chemical structure of the triazine thiol influences the adhesion strength. researchgate.net
Furthermore, sulfur-containing triazine derivatives have been investigated for their excellent tribological and anticorrosive properties. tandfonline.com These compounds can form a protective adhering layer on steel surfaces, which is attributed to the presence of nitrogen, oxygen, and sulfur atoms. tandfonline.com These heteroatoms can coordinate with the metal atoms on the surface, forming covalent bonds that inhibit contact with corrosive media. tandfonline.com The length of the carbon chain substituent on the triazine ring has been found to affect the antiwear performance under different loads. tandfonline.com
In the realm of advanced materials, triazine derivatives are being explored for their potential in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov Their unique optoelectronic properties make them suitable for use as components in these energy-harvesting devices. mdpi.comnih.gov For example, 1,2,4-triazine-based materials have been investigated as sensitizers in DSSCs, where their energy levels (HOMO and LUMO) are crucial for efficient electron transfer processes. researchgate.net
Another area of application is the development of hydrophobic surfaces. Composite films of triazine dithiol and silane (B1218182) have been successfully used to create superhydrophobic coatings on stainless steel. These coatings, with water contact angles as high as 152°, significantly enhance the corrosion resistance of the metal.
Table 2: Applications of Triazine Thiol Derivatives in Materials Science
| Application Area | Specific Derivative/System | Key Findings | Reference(s) |
|---|---|---|---|
| Functional Nano-films | Triazine Dithiol Compounds | Formation of adhesive and protective films on metal surfaces. | researchgate.net |
| Corrosion Inhibition | Sulfur-containing Triazine Derivatives | Formation of a protective layer on steel, inhibiting corrosion. | tandfonline.com |
| Dye-Sensitized Solar Cells | 1,2,4-Triazine-based Materials | Potential as sensitizers due to favorable optoelectronic properties. | mdpi.comnih.govresearchgate.net |
Q & A
Q. Key Steps :
- Use of aprotic solvents (e.g., acetone) to stabilize intermediates.
- Base selection (Et3N) to deprotonate thiol groups during alkylation.
- Chromatographic purification (hexane:EtOAc gradients) to isolate pure thiol derivatives .
Basic: How is the purity and structural integrity of this compound confirmed experimentally?
Modern spectroscopic and chromatographic techniques are employed:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify methyl group positions (δ ~2.3–2.6 ppm for CH3) and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C5H8N4S).
- Elemental Analysis : Matches calculated C, H, N, S percentages with experimental values.
- HPLC : Assesses purity (>95% is typical for research-grade samples) .
Advanced: What crystallographic strategies resolve structural ambiguities in metal complexes of this compound?
Single-crystal X-ray diffraction (SCXRD) is pivotal. For example, tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN<sup>2</sup>)silver(I) trifluoromethanesulfonate crystals (triclinic, space group P1) were analyzed using SHELX programs. Key parameters:
- Unit Cell Dimensions : a = 13.9357 Å, b = 15.1693 Å, c = 16.2257 Å.
- Refinement : SHELXL-2018/3 with R1 < 0.05 for high-resolution data.
- Validation : PLATON checks for voids, disorder, and hydrogen bonding networks .
Table 1 : Crystallographic Data for Silver Complex
| Parameter | Value |
|---|---|
| Space Group | P1 |
| a (Å) | 13.9357 (14) |
| b (Å) | 15.1693 (15) |
| c (Å) | 16.2257 (17) |
| α, β, γ (°) | 76.735, 72.565, 81.201 |
| V (ų) | 3172.0 (6) |
Advanced: How do electronic effects influence the reactivity of this compound with electrophiles?
The thiol group (-SH) acts as a nucleophile, reacting with alkyl halides, acyl chlorides, or Michael acceptors. Substituents on the triazine ring modulate reactivity:
- Methyl Groups : Electron-donating effects enhance nucleophilicity at the sulfur atom.
- Electrophile Compatibility : Reactions with α,β-unsaturated carbonyls proceed via thiol-Michael addition, while alkylation requires polar aprotic solvents (DMF, DMSO) .
Example : Reaction with 3-pyridyl bromide under reflux conditions yields hybrid triazine-pyridine derivatives, confirmed by <sup>1</sup>H NMR coupling patterns .
Advanced: What computational tools predict the pharmacokinetic and drug-likeness of this compound derivatives?
The SwissADME platform evaluates:
- Lipophilicity (LogP) : Optimal range: 1–3 for oral bioavailability.
- Solubility (LogS) : > -4 ensures adequate absorption.
- Drug-Likeness : Compliance with Lipinski’s Rule of Five (molecular weight <500, H-bond donors <5).
Case Study : Salts of triazine-thiol derivatives showed improved solubility (LogS = -3.2) compared to celecoxib (LogS = -4.1), suggesting enhanced bioavailability .
Advanced: How are spectroscopic data contradictions resolved in triazine-thiol derivatives?
Contradictions (e.g., unexpected <sup>13</sup>C NMR shifts) arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., thione-thiol interconversion).
- DFT Calculations : Simulate spectra (B3LYP/6-311++G(d,p)) to match experimental data.
- X-ray Crystallography : Resolves ambiguities in regiochemistry .
Basic: What are the common applications of this compound in medicinal chemistry?
The compound serves as a precursor for:
- Antibacterial Agents : Hybrids with pyridyl or pyrazolyl moieties inhibit S. aureus (MIC = 8–32 µg/mL) .
- Apoptosis Inducers : Diaryltriazine-thiol derivatives activate caspase-3 in cancer cell lines .
Advanced: What experimental protocols optimize the synthesis of triazine-thiol salts for enhanced bioactivity?
Q. Protocol :
Counterion Screening : Test inorganic (Na<sup>+</sup>, K<sup>+</sup>) and organic (choline, arginine) ions for solubility.
pH Control : Adjust to 6–8 to stabilize thiolate anions.
Lyophilization : Preserve salt integrity during drying.
Outcome : Sodium salts of triazine-thiols showed 2-fold higher solubility in PBS (pH 7.4) than free acids .
Advanced: How does substituent variation on the triazine ring affect metal coordination chemistry?
Methyl groups at C5 and C6 sterically hinder axial coordination, favoring planar binding modes. For silver(I) complexes:
- Coordination Geometry : Distorted trigonal-planar (Ag–N bond lengths: 2.28–2.35 Å).
- Ligand Field Effects : Methyl groups increase ligand rigidity, reducing entropy loss upon binding .
Advanced: What strategies mitigate dimerization or oxidation of this compound during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
